
(6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone, also known as MPPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPM belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a potent antagonist at the D2 receptor. This dual mechanism of action may explain its potential therapeutic effects in a wide range of neurological disorders.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may explain its potential therapeutic effects in neurological disorders. (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone is its high purity and excellent solubility in a wide range of solvents, which makes it ideal for use in laboratory experiments. However, (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone is also highly potent, which may make it difficult to determine the optimal dosage for use in experiments. Additionally, (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone has not been extensively studied in humans, which may limit its potential applications in clinical settings.
未来方向
There are many potential future directions for research on (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone and its potential therapeutic effects in a wide range of neurological disorders. Finally, more studies are needed to determine the optimal dosage and safety profile of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone for use in clinical settings.
合成方法
The synthesis of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone involves the reaction of 6-methylpyridin-3-amine with 4-phenylpiperazine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone in a pure form. This synthesis method has been optimized to produce high yields of (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone with excellent purity.
科学研究应用
(6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. (6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(6-methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-14-7-8-15(13-18-14)17(21)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFOIAUKZTVDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

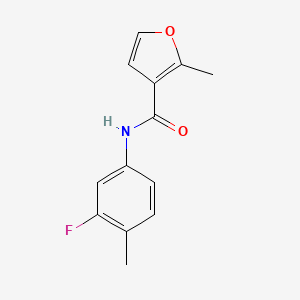
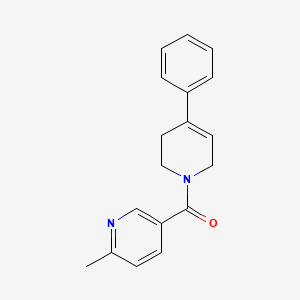
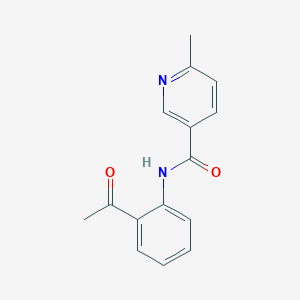

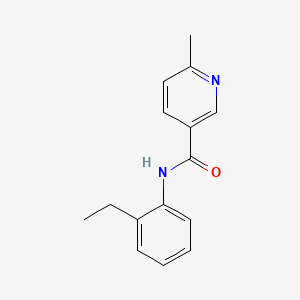
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)

![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)
![4-[[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7458080.png)
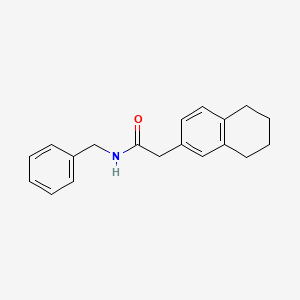
![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)